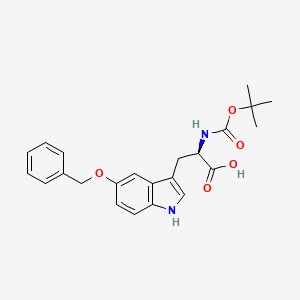
Boc-5-benzyloxy-d-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-5-benzyloxy-d-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxy substituent at the 5-position of the indole ring. This compound is primarily used in peptide synthesis and various biochemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable activating agent .
Industrial Production Methods
Industrial production methods for Boc-5-benzyloxy-d-tryptophan are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-5-benzyloxy-d-tryptophan undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or oxalyl chloride in methanol.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized or reduced indole derivatives, and substituted tryptophan derivatives .
Scientific Research Applications
Boc-5-benzyloxy-d-tryptophan is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-5-benzyloxy-d-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability during synthesis, while the benzyloxy group can enhance binding affinity to target molecules . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-5-benzyloxy-l-tryptophan: Similar structure but with the l-configuration of tryptophan.
Boc-5-benzyloxy-dl-tryptophan: A racemic mixture of both d- and l-forms.
Boc-5-phenylmethoxy-d-tryptophan: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
Uniqueness
Boc-5-benzyloxy-d-tryptophan is unique due to its specific configuration (d-form) and the presence of both Boc and benzyloxy groups, which provide distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m1/s1 |
InChI Key |
HPOOZLUZMYIOFF-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


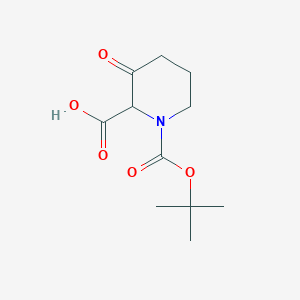
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
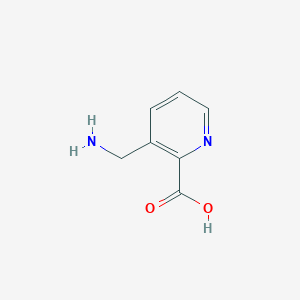
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
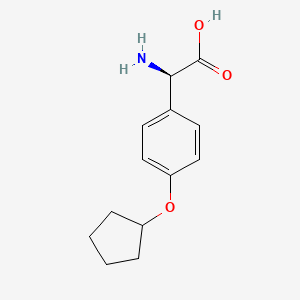

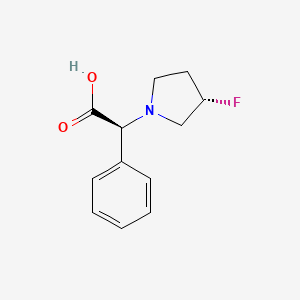
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
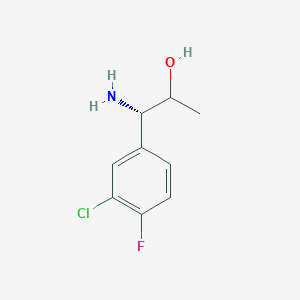


![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
